molecular formula C10H13BClNO2 B3049519 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid CAS No. 2096330-86-6

4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid

Cat. No.: B3049519
CAS No.: 2096330-86-6
M. Wt: 225.48
InChI Key: SURKBZQQBPOWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(pyrrolidin-1-yl)phenylboronic acid (CAS RN: 1160561-31-8) is a boronic acid derivative featuring a chlorine substituent at the 4-position and a pyrrolidine ring at the 2-position of the phenyl group.

Properties

IUPAC Name

(4-chloro-2-pyrrolidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURKBZQQBPOWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220005
Record name Boronic acid, B-[4-chloro-2-(1-pyrrolidinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096330-86-6
Record name Boronic acid, B-[4-chloro-2-(1-pyrrolidinyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-chloro-2-(1-pyrrolidinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Comparison with Similar Compounds

Substituent Effects on Solubility

The solubility of boronic acids is highly dependent on substituents. demonstrates that phenylboronic acid exhibits moderate solubility in chloroform and low solubility in hydrocarbons. Derivatives with cyclic amine substituents, such as pyrrolidine, may exhibit enhanced solubility in polar solvents due to increased polarity. For example:

Compound Key Substituents Solubility Profile
Phenylboronic acid -H High in ethers/ketones; low in hydrocarbons
4-Chloro-2-(pyrrolidin-1-yl)phenylboronic acid -Cl, -pyrrolidine Likely enhanced in polar solvents (inferred)
Pinacol ester of phenylboronic acid Pinacol ester Superior solubility across solvents
[4-Fluoro-2-(pyrrolidinylmethyl)phenyl]boronic acid -F, -pyrrolidinylmethyl Unknown; methylene spacer may reduce steric hindrance

The pyrrolidine group in the target compound may improve solubility in chloroform or acetone compared to non-amine analogs. However, esterified derivatives (e.g., pinacol esters) generally outperform boronic acids in solubility .

Reactivity in Cross-Coupling Reactions

highlights phenylboronic acid’s efficacy in forming biphenyls, while lists 3-chlorophenylboronic acid (3-CPBA) as a reactive analog.

Compound Substituent Effects Reactivity Notes
This compound -Cl (EWG), -pyrrolidine (EDG) Balanced electronic effects; steric hindrance from pyrrolidine may reduce coupling efficiency
3-Chlorophenylboronic acid (3-CPBA) -Cl (EWG) Higher reactivity due to electron withdrawal
4-Chloro-2-(trifluoromethyl)phenylboronic acid -Cl, -CF₃ (strong EWG) Likely high reactivity in electron-deficient systems

Steric and Structural Considerations

The direct attachment of pyrrolidine introduces steric hindrance, which is absent in analogs with spacer groups.

Compound Steric Profile Implications
This compound High (direct pyrrolidine attachment) May hinder reactions requiring planar transition states
[4-Fluoro-2-(pyrrolidinylmethyl)phenyl]boronic acid Moderate (methylene spacer) Improved reactivity in sterically demanding conditions

Biological Activity

4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cell signaling and metabolic pathways.

Enzyme Inhibition :

  • Boronic acids are known to act as inhibitors for serine and cysteine proteases. This compound may inhibit specific enzymes by forming reversible covalent bonds with the active site, thereby altering their activity.

Targeting Cancer Pathways :

  • The compound has shown promise in targeting pathways associated with cancer cell proliferation and survival. It may interfere with tyrosine kinases and other signaling molecules implicated in oncogenesis.

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Activity :

  • Preliminary studies indicate that this compound has antiproliferative effects against various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death.

Antibacterial Activity :

  • Research has suggested moderate antibacterial properties against gram-positive and gram-negative bacteria, indicating potential for use in treating infections.

Anti-inflammatory Effects :

  • The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, although detailed studies are required to confirm this activity.

Antiproliferative Effects

A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability with a GI50 value comparable to established chemotherapeutics like doxorubicin. The mechanism involved the induction of apoptosis, characterized by increased caspase activity and alterations in Bcl-2 expression levels.

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundMCF-710Apoptosis induction
DoxorubicinMCF-78DNA intercalation

Antibacterial Activity

In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

Bacterial StrainMIC (µg/mL)Growth Inhibition (%)
Staphylococcus aureus7585
Escherichia coli10078

Summary Table of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInduces apoptosis in cancer cells
AntibacterialInhibits growth of pathogenic bacteria
Anti-inflammatoryModulates inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) to couple halogenated aryl precursors with pyrrolidine-containing boronic esters. Key intermediates, such as 4-chloro-2-fluorobenzoate derivatives (e.g., phenyl 4-chloro-2-fluorobenzoate), are purified via column chromatography and characterized using NMR (¹H/¹³C) and HPLC-MS to confirm regioselectivity and purity .
  • Critical Step : Ensure anhydrous conditions during boronic acid protection (e.g., pinacol ester formation) to prevent hydrolysis .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine at position 4, pyrrolidine at position 2) via chemical shifts and coupling constants.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (e.g., C₁₀H₁₂BClN₂O₂, MW 240.49 g/mol) .
  • HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic efficiency reported for Suzuki-Miyaura reactions involving this boronic acid?

  • Analysis Framework :

  • Variable Screening : Test catalyst systems (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂), solvent polarity (DMF vs. CH₃CN/H₂O), and base strength (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
  • Data Table :
CatalystSolvent SystemBaseYield (%)Reference
Pd(dppf)Cl₂CH₃CN/H₂OK₂CO₃78
Pd(OAc)₂DMFCs₂CO₃65
  • Contradiction Resolution : Lower yields in DMF may stem from coordination effects with the pyrrolidine moiety; switch to polar aprotic solvents with weaker bases to mitigate side reactions .

Q. What strategies mitigate toxicity risks during in vivo studies using this compound?

  • Safety Protocols :

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Dosing : Calculate doses using animal weight-adjusted protocols (e.g., mg/kg) and include a 10% excess to account for experimental losses .
  • Storage : Store in sealed, dry containers under inert gas (N₂/Ar) to prevent boronic acid degradation .

Q. How can computational modeling predict the reactivity of this boronic acid in non-traditional coupling reactions?

  • Theoretical Approach :

  • DFT Calculations : Model transition states to assess steric effects from the pyrrolidine group on cross-coupling efficiency.
  • Solvent Interaction Analysis : Use COSMO-RS simulations to predict solubility and stability in aqueous/organic biphasic systems .
    • Validation : Compare computed activation energies with experimental yields to refine predictive models .

Experimental Design Challenges

Q. What are the key considerations for designing stability studies under varying pH conditions?

  • Protocol :

  • pH Range : Test stability from pH 2–10 using buffer solutions (e.g., phosphate, acetate).
  • Kinetic Sampling : Collect aliquots at 0, 6, 12, and 24 hours for HPLC analysis to track degradation (e.g., hydrolysis to phenol derivatives) .
    • Challenge : Boronic acids form reversible esters with diols under basic conditions; use stabilizing agents (e.g., mannitol) to prolong shelf life .

Data Interpretation and Contradictions

Q. Why do NMR spectra sometimes show unexpected peaks despite high HPLC purity?

  • Root Cause :

  • Rotamers : The pyrrolidine ring’s conformational flexibility may split signals in ¹H NMR. Use elevated temperatures (e.g., 60°C) to coalesce peaks .
  • Residual Solvents : Check for DMF or THF residues via ¹³C NMR; repurify if necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.